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Abstract
JNJ-17156516 is a potent and selective antagonist of the cholecystokinin 1 (CCK1) receptor,

developed by Johnson & Johnson Pharmaceutical Research & Development. This document

provides a detailed technical guide on the discovery and preclinical development history of

JNJ-17156516. The narrative begins with the identification of a novel pyrazole series through

high-throughput screening, followed by an exploration of the structure-activity relationships that

led to the optimization of this chemical class. This guide details the in vitro and in vivo

pharmacology of JNJ-17156516, including its high affinity and selectivity for the CCK1 receptor.

Furthermore, it outlines the key experimental protocols utilized in its characterization and

presents all quantitative data in structured tables for clear comparison. While JNJ-17156516
demonstrated promising preclinical properties, its progression into clinical trials has not been

publicly documented, suggesting a discontinuation of its development.

Discovery History
The discovery of JNJ-17156516 originated from a high-throughput screening campaign that

identified a novel series of pyrazole-based compounds as potent antagonists of the CCK1

receptor.[1] This initial screening revealed a promising hit that served as the foundational

scaffold for an extensive medicinal chemistry effort.
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Following the initial discovery, a solution-phase combinatorial library was synthesized to rapidly

explore the structure-activity relationships (SAR) of this diarylpyrazole class of antagonists.[1]

The optimization process focused on substitutions at various positions of the pyrazole core to

enhance potency and selectivity for the CCK1 receptor. This matrix synthesis approach,

combined with quantitative structure-activity relationship (QSAR) modeling, allowed for the

systematic evaluation of the contributions of different functional groups to the overall activity of

the compounds.[1] This effort culminated in the identification of JNJ-17156516 as a lead

candidate with a highly optimized profile.

Mechanism of Action
JNJ-17156516 functions as a competitive antagonist of the CCK1 receptor.[2] Cholecystokinin

(CCK) is a peptide hormone and neurotransmitter that exerts its effects through two G-protein

coupled receptor subtypes, CCK1 and CCK2. The CCK1 receptor is primarily found in the

gastrointestinal system and is involved in processes such as gallbladder contraction,

pancreatic enzyme secretion, and gastric emptying. By blocking the action of CCK at the CCK1

receptor, JNJ-17156516 can modulate these physiological functions.

Preclinical Pharmacology
The preclinical pharmacological profile of JNJ-17156516 was extensively characterized

through a series of in vitro and in vivo studies.

In Vitro Pharmacology
Receptor Binding Affinity:

Radioligand binding assays were conducted to determine the affinity of JNJ-17156516 for the

CCK1 receptor across different species, as well as its selectivity over the CCK2 receptor. The

compound demonstrated high affinity for the human, rat, and canine CCK1 receptors.[2]
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Receptor Species pKi (± SEM)

CCK1 Human (cloned) 7.96 (± 0.11)

CCK1 Rat (cloned) 8.02 (± 0.11)

CCK1 Canine (cloned) 7.98 (± 0.04)

CCK1 Human (gallbladder) 8.22 (± 0.05)

Table 1: In Vitro Receptor

Binding Affinity of JNJ-

17156516.[2]

Receptor Selectivity:

JNJ-17156516 exhibited significant selectivity for the CCK1 receptor over the CCK2 receptor.

[2]

Species CCK1 vs CCK2 Selectivity (fold)

Human ~160

Rat ~230

Canine ~75

Table 2: In Vitro Selectivity of JNJ-17156516 for

CCK1 over CCK2 Receptor.[2]

Functional Antagonism:

In a functional assay measuring the contraction of guinea pig gallbladder tissue, JNJ-17156516
behaved as a competitive antagonist with a pKB value of 8.00 ± 0.07.[2]

In Vivo Pharmacology
The in vivo efficacy of JNJ-17156516 was evaluated in animal models by assessing its ability

to antagonize CCK-8S-evoked responses.
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Model Parameter Value

Guinea Pig Gallbladder

Contraction (in vivo)

Dose to shift CCK-8S dose-

response curve
240 nmol/kg i.v.

Anesthetized Rat Duodenal

Contractions
ED50 vs. CCK-8S infusion 484 nmol/kg

Table 3: In Vivo

Pharmacological Activity of

JNJ-17156516.[2]

Pharmacokinetics
Pharmacokinetic studies in rats revealed that JNJ-17156516 possesses favorable properties,

including a good half-life and excellent oral bioavailability.[2]

Species Parameter Value (± SEM)

Rat Half-life (t1/2) 3.0 (± 0.5) hours

Rat Bioavailability 108 (± 10) %

Table 4: Pharmacokinetic

Parameters of JNJ-17156516

in Rats.[2]

Development History
While JNJ-17156516 demonstrated a promising preclinical profile as a potent and selective

CCK1 receptor antagonist with good pharmacokinetic properties, its subsequent development

history is not well-documented in the public domain. There is no evidence from clinical trial

registries or company pipeline disclosures that JNJ-17156516 advanced into human clinical

trials. It is common for pharmaceutical companies to discontinue the development of drug

candidates for a variety of reasons, including strategic portfolio decisions, unforeseen toxicity,

or a lack of commercial viability. The absence of further publications or clinical trial information

strongly suggests that the development of JNJ-17156516 was terminated at the preclinical

stage.
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Experimental Protocols and Visualizations
Experimental Protocols
Radioligand Binding Studies:

Membranes from cells expressing cloned human, rat, or canine CCK1 and CCK2 receptors, or

from fresh human gallbladder tissue, were incubated with a radiolabeled CCK ligand (e.g.,

[125I]CCK-8) in the presence of varying concentrations of JNJ-17156516. Non-specific binding

was determined in the presence of a high concentration of an unlabeled CCK analog. After

incubation, the membranes were harvested by filtration, and the bound radioactivity was

quantified using a gamma counter. The inhibition constant (Ki) was calculated from the IC50

values using the Cheng-Prusoff equation.

Guinea Pig Gallbladder Contraction Assay (In Vitro):

Strips of guinea pig gallbladder were mounted in organ baths containing a physiological salt

solution and maintained at 37°C. The tissues were contracted by the cumulative addition of the

CCK agonist, CCK-8S, in the presence and absence of JNJ-17156516. The antagonistic

potency (pKB) was determined by analyzing the parallel rightward shift of the CCK-8S

concentration-response curve.

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1672998?utm_src=pdf-body
https://www.benchchem.com/product/b1672998?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Discovery Phase

Preclinical Development

High-Throughput Screening

Initial Pyrazole Hit

Identified

Structure-Activity
Relationship Studies

Led to

Lead Optimization

Informed

JNJ-17156516 Identified

In Vitro Pharmacology
(Binding, Functional Assays)

In Vivo Pharmacology
(Efficacy Models)

Pharmacokinetics
(ADME)

Toxicology Studies

Click to download full resolution via product page

Caption: Discovery and preclinical workflow for JNJ-17156516.
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Caption: CCK1 receptor signaling and antagonism by JNJ-17156516.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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